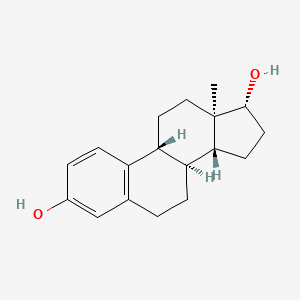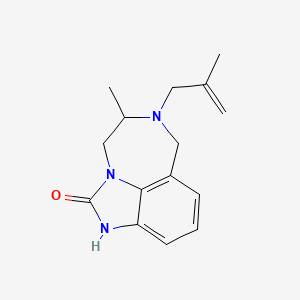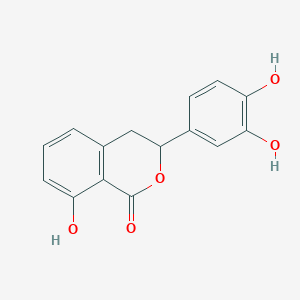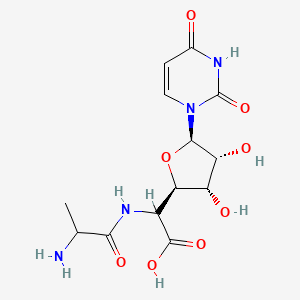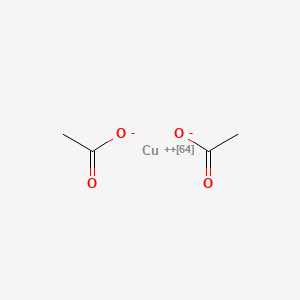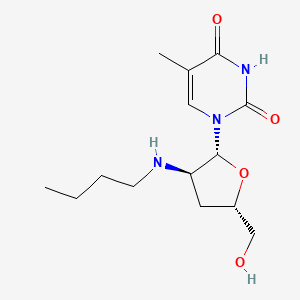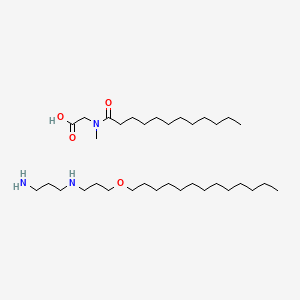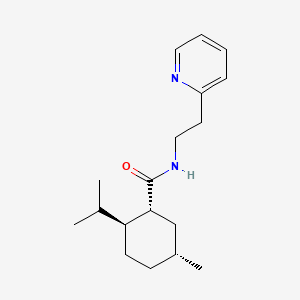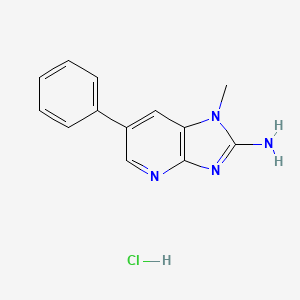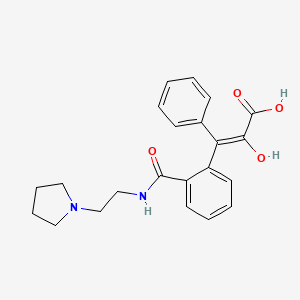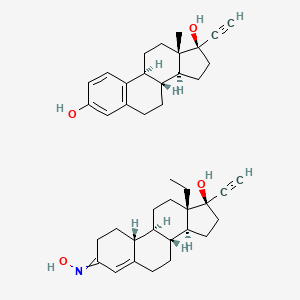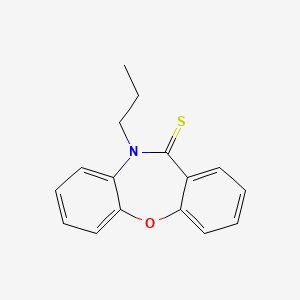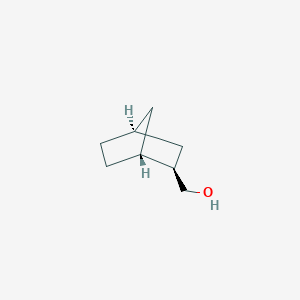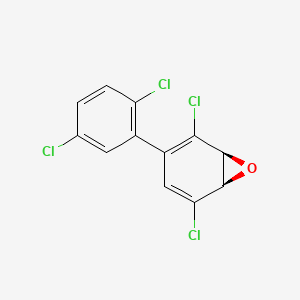
2,2',5,5'-Tetrachlorobiphenyl 3,4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is known for its environmental persistence and potential toxicological effects .
Métodos De Preparación
The synthesis of 2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide typically involves the chlorination of biphenyl followed by oxidation. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective chlorination and subsequent oxidation . Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the desired compound .
Análisis De Reacciones Químicas
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form hydroxylated derivatives.
Reduction: It can be reduced under specific conditions to yield less chlorinated biphenyls.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are hydroxylated biphenyls and dechlorinated derivatives .
Aplicaciones Científicas De Investigación
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide involves its interaction with cellular components. It is metabolized by liver enzymes, particularly cytochrome P450, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, causing oxidative stress and disrupting normal cellular functions . The molecular targets include DNA, proteins, and lipids, leading to potential toxic effects .
Comparación Con Compuestos Similares
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide is compared with other similar compounds such as:
2,2’,4,4’-Tetrachlorobiphenyl: This compound has a different chlorine substitution pattern, leading to variations in its chemical behavior and toxicity.
2,3,4,5-Tetrachlorobiphenyl: Another PCB derivative with distinct properties and applications.
The uniqueness of 2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide lies in its specific chlorine substitution pattern and its ability to form reactive intermediates upon metabolism .
Propiedades
Número CAS |
68099-35-4 |
|---|---|
Fórmula molecular |
C12H6Cl4O |
Peso molecular |
308.0 g/mol |
Nombre IUPAC |
(1S,6R)-2,5-dichloro-3-(2,5-dichlorophenyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C12H6Cl4O/c13-5-1-2-8(14)6(3-5)7-4-9(15)11-12(17-11)10(7)16/h1-4,11-12H/t11-,12+/m0/s1 |
Clave InChI |
HUWUGZREAZTGIP-NWDGAFQWSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)C2=C([C@@H]3[C@@H](O3)C(=C2)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=C(C3C(O3)C(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


